![molecular formula C8H5F2NO2S B2380493 [(2,6-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1326942-29-3](/img/structure/B2380493.png)

[(2,6-Difluorophenyl)sulfonyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(2,6-Difluorophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H5F2NO2S . It is used in various research and development applications.

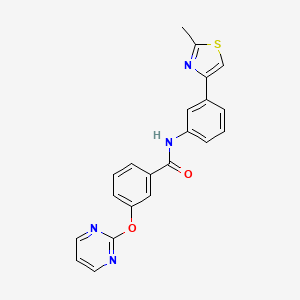

Molecular Structure Analysis

The molecular structure of “[(2,6-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to an acetonitrile group, with a 2,6-difluorophenyl group also attached to the sulfonyl group .Aplicaciones Científicas De Investigación

- Background : Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis .

- Application : [(2,6-DFPS)CN] serves as a versatile synthon in various reactions. Its enrichment, low cost, and excellent solvent properties make it widely applicable in organic synthesis .

- Mechanistic Insights : The methyl proton of acetonitrile can be deprotonated to form nucleophiles, and the nitrogen with lone pair electrons also acts as a nucleophile. Cleavage of the H-CH₂CN bond generates •CN radicals, allowing for diverse transformations .

- Application : [(2,6-DFPS)CN] plays a role in electrochemical synthesis, affording nitrogen-containing compounds or nitrile-containing compounds .

- Scope : Research in this area has expanded significantly in the past five years, exploring both conventional and electrochemical methods .

- Research Progress : Recent studies have investigated its use in cyanomethylation, tetrasubstituted olefins, and heterocyclic compounds .

- Study : Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. One compound demonstrated potent effects against prostate cancer .

Organic Synthesis and Cyanomethylation

Electrochemical Conversions

Catalyzed Carbon-Heteroatom Bond Formation

Antitumor and Cytotoxic Activity

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXYICGBZUXKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,6-Difluorophenyl)sulfonyl]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)

![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)

![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)